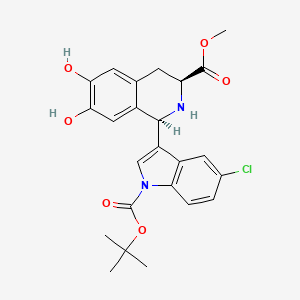
5-Chloro-2-phenylthiazole
Übersicht
Beschreibung
5-Chloro-2-phenylthiazole is a chemical compound with the molecular formula C9H6ClNS. It has an average mass of 195.669 Da and a monoisotopic mass of 194.990952 Da .
Synthesis Analysis
The synthesis of 2-phenylthiazole derivatives, which include 5-Chloro-2-phenylthiazole, has been reported in the literature. A meta-analysis of structures known to act as Sortase A inhibitors provided the starting point for identifying a new potential scaffold. Based on this template, a series of new potential Sortase A inhibitors, that contain the 2-phenylthiazole moiety, were synthesized .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-phenylthiazole consists of a thiazole ring attached to a phenyl group and a chlorine atom . The exact 3D structure can be visualized using molecular modeling software .Physical And Chemical Properties Analysis
5-Chloro-2-phenylthiazole has a molecular formula of C9H6ClNS and an average mass of 195.669 Da . More detailed physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Wissenschaftliche Forschungsanwendungen
Cyclopalladated Complexes Synthesis
5-Chloro-2-phenylthiazole (and related compounds) have been utilized in the synthesis of cyclopalladated complexes. These complexes, formed through reactions with palladium(II) acetate, display potential in the field of organometallic chemistry. Cyclopalladated complexes exhibit a range of chemical behaviors and could have implications in catalysis and material science (Hiraki, Fuchita, & Takakura, 1981).
Anticancer Agent Development
Compounds derived from 5-Chloro-2-phenylthiazole have shown potential as anticancer agents. Research indicates that derivatives of this compound exhibit significant in vitro activity against certain cancer cell lines, suggesting their potential role in developing new therapeutic agents for cancer treatment (Gomha et al., 2017).
Microwave-Assisted Synthesis
5-Chloro-2-phenylthiazole derivatives have been synthesized using microwave irradiation techniques. This method offers advantages in terms of reaction speed and efficiency, highlighting the compound's role in improving synthetic methodologies in pharmaceutical and chemical research (Khrustalev, 2009).
Photochromism and Thermochromism Studies
Derivatives of 5-Chloro-2-phenylthiazole have been investigated for their photochromic and thermochromic properties. These studies are significant in materials science, especially in the development of smart materials that respond to light and temperature changes (Zhu et al., 2016).
Conformational Analysis
The conformational analysis of 5-Chloro-2-phenylthiazole and its protonated forms has been explored using molecular orbital approaches. Such studies are fundamental in understanding the chemical and physical properties of the molecule, which is crucial in drug design and development (Galasso & Trinajstic, 1972).
Zukünftige Richtungen
The future research directions for 5-Chloro-2-phenylthiazole and its derivatives could involve further exploration of their potential as Sortase A inhibitors. This could lead to the development of new therapies to combat multidrug-resistant bacterial infections . Additionally, the anti-melanogenesis properties of 5-Chloro-2-phenylthiazole derivatives could be explored further .
Eigenschaften
IUPAC Name |
5-chloro-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAQPFZFXZKEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565855 | |
| Record name | 5-Chloro-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenylthiazole | |
CAS RN |
141305-41-1 | |
| Record name | 5-Chloro-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)










